2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[4,3-c]pyrimidine core, a pyridine ring, and an acetamide group. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine core. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to 2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methylphenyl)acetamide include other triazolopyrimidine derivatives These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
2-(5-methyl-3-oxo-7-pyridin-2-yl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-13-7-3-4-8-15(13)23-19(27)12-25-20(28)26-14(2)22-17(11-18(26)24-25)16-9-5-6-10-21-16/h3-11H,12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJWEASRJNJYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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